N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and chromenes. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a chromene moiety, and functional groups such as cyano, methoxy, and carboxamide. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Intermediate: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through the reaction of a thiophene derivative with a nitrile compound under acidic conditions.
Chromene Formation: The benzothiophene intermediate is then reacted with a chromene precursor, such as a methoxy-substituted coumarin, under basic conditions to form the chromene ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxo derivatives of the original compound
Reduction: Reduced forms with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Studies focus on its efficacy and mechanism of action in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups, in particular, contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-25-12-6-7-16-11(8-12)9-14(20(24)26-16)18(23)22-19-15(10-21)13-4-2-3-5-17(13)27-19/h6-9H,2-5H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECNDBSWSSOMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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